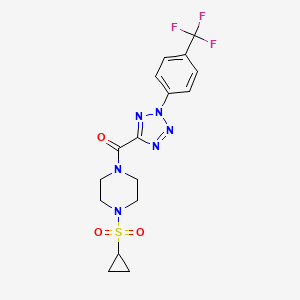
(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H17F3N6O3S and its molecular weight is 430.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16F3N5O2S
- Molecular Weight : 385.38 g/mol
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Provides a basic nitrogen atom for interaction with biological targets. |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability. |
| Tetrazole Moiety | Contributes to pharmacological activity through diverse interactions with biological systems. |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- CYP Enzymes : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones .
- Neurotransmitter Receptors : Preliminary studies suggest that the piperazine moiety may interact with serotonin and dopamine receptors, indicating potential applications in treating psychiatric disorders .
In Vitro Studies
In vitro assays have shown that the compound exhibits significant activity against certain cancer cell lines, with IC50 values indicating cytotoxic effects. For example, compounds structurally similar to this one have demonstrated anti-proliferative effects on human glioblastoma and melanoma cells, suggesting a promising avenue for cancer therapy .
Antitumor Activity
Recent research highlighted the antitumor efficacy of similar piperazine derivatives. In one study, a related compound exhibited an IC50 value of 1.61 µg/mL against human cancer cell lines, indicating potent cytotoxicity . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence cytotoxic activity.
Neuropharmacological Effects
A study focusing on the neuropharmacological aspects found that derivatives of the compound could modulate neurotransmitter levels in animal models, suggesting potential for treating anxiety and depression . The mechanism appears to involve modulation of serotonin receptors, leading to increased serotonin levels in synaptic clefts.
Propiedades
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6O3S/c17-16(18,19)11-1-3-12(4-2-11)25-21-14(20-22-25)15(26)23-7-9-24(10-8-23)29(27,28)13-5-6-13/h1-4,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHZRDUZBSWHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













